In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of 2-(Aminomethyl)-4,6-dibromoaniline
In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of 2-(Aminomethyl)-4,6-dibromoaniline
Executive Summary & Chemical Identity
2-(Aminomethyl)-4,6-dibromoaniline (CAS Registry Number: 86379-71-7), frequently cataloged under its synonym 2-amino-3,5-dibromobenzylamine , is a highly versatile bifunctional building block in organic synthesis and pharmaceutical manufacturing[1],[2]. Structurally, it features an aniline core with an ortho-aminomethyl group and two meta-positioned bromine atoms.
In the realm of drug development, this compound is most recognized as the critical intermediate and structural backbone for mucolytic agents such as Ambroxol and Bromhexine [1],[3]. Beyond its pharmaceutical applications, it serves as a highly reactive precursor in the green preparation of quinazolines via iodine-catalyzed heterocyclization[2]. This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols for its application.
Physicochemical Properties
Understanding the physical and chemical parameters of 2-(Aminomethyl)-4,6-dibromoaniline is critical for optimizing reaction conditions, predicting solubility, and managing downstream purification. The table below consolidates the core quantitative data[2],[4],[5].
| Property | Value |
| Chemical Name | 2-(Aminomethyl)-4,6-dibromoaniline |
| CAS Registry Number | 86379-71-7 |
| Molecular Formula | C₇H₈Br₂N₂ |
| Molecular Weight | 279.96 g/mol |
| Density (Predicted) | 1.943 g/cm³ |
| Boiling Point (Predicted) | 346.8 ± 37.0 °C at 760 mmHg |
| Hydrogen Bond Donors | 4 (N-H bonds) |
| Hydrogen Bond Acceptors | 2 (Nitrogen atoms) |
| Topological Polar Surface Area (TPSA) | 52.0 Ų |
Chemical Reactivity & Mechanistic Insights
As a Senior Application Scientist, it is crucial to look beyond the basic structure and analyze the electronic environment of the molecule to predict its behavior in complex synthetic routes.
The pKa Differential and Regioselectivity
The defining feature of 2-(Aminomethyl)-4,6-dibromoaniline is its dual amine functionality: an aromatic amine (aniline) and an aliphatic primary amine (benzylic).
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Aromatic Amine Deactivation: The two bromine atoms at positions 4 and 6 exert a strong electron-withdrawing inductive effect. Coupled with the resonance delocalization of the nitrogen lone pair into the aromatic ring, the pKa of the aniline nitrogen is significantly depressed (estimated pKa ~2–3).
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Aliphatic Amine Nucleophilicity: The benzylic amine is insulated from the aromatic resonance by the methylene (-CH₂-) bridge, maintaining a typical aliphatic amine basicity (pKa ~9–10).
Causality in Synthesis: This massive pKa differential is the mechanistic engine that drives regioselective reactions. At neutral or mildly basic pH, the benzylic amine is highly nucleophilic, while the aniline amine is functionally inert. This allows chemists to perform selective reductive aminations or alkylations at the benzylic position without the need for cumbersome protecting-group strategies.
Cross-Coupling Potential
The bromine atoms at the 4 and 6 positions are not merely steric directors; they are viable synthetic handles. They can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aromatic core, making this molecule a powerful scaffold for generating diverse chemical libraries.
Synthetic Applications in Drug Development
The most prominent application of 2-(Aminomethyl)-4,6-dibromoaniline is its use as a precursor for Ambroxol (4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol)[1],[6]. The synthesis leverages the regioselective nucleophilicity of the benzylic amine to attack a ketone (such as 4-hydroxycyclohexanone) or an equivalent electrophile, forming an imine that is subsequently reduced.
Figure 1: Synthetic pathway from 2-amino-3,5-dibromobenzaldehyde to Ambroxol via CAS 86379-71-7.
Experimental Methodology: Selective Reductive Amination
To ensure maximum trustworthiness and reproducibility, the following protocol details the regioselective reductive amination of 2-(Aminomethyl)-4,6-dibromoaniline with 4-hydroxycyclohexanone to yield Ambroxol. This protocol is designed as a self-validating system .
Step-by-Step Protocol
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Reagent Preparation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 2-(Aminomethyl)-4,6-dibromoaniline and 10.5 mmol of 4-hydroxycyclohexanone in 100 mL of anhydrous methanol.
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Imine Formation: Stir the mixture at room temperature for 2 hours under an argon atmosphere.
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Expertise Insight (Causality): Methanol acts as both the solvent and a protic activator for the carbonyl group, accelerating the formation of the Schiff base.
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Cooling and Reduction: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add 15.0 mmol of Sodium Borohydride (NaBH₄) in small portions over 15 minutes.
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Expertise Insight (Causality): The slow addition at 0 °C is critical. It prevents thermal runaway, controls the exothermic release of hydrogen gas, and suppresses the formation of secondary amine dimers.
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Reaction Monitoring (Self-Validation): After 1 hour, sample the reaction and analyze via TLC (Eluent: EtOAc/Hexane 1:1) or HPLC. The protocol validates itself when the starting material peak completely disappears, confirming full conversion.
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Quenching: Once conversion is complete, carefully quench the reaction by adding 20 mL of 1M aqueous HCl dropwise at 0 °C to destroy excess NaBH₄.
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Extraction and Purification: Concentrate the mixture under reduced pressure to remove methanol. Adjust the aqueous layer to pH 9 using 1M NaOH, and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via recrystallization from ethanol to yield pure Ambroxol.
Figure 2: Step-by-step experimental workflow for the reduction and isolation process.
References
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Preparation method of bromhexine hydrochloride , Patsnap. Available at:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 86379-71-7 | CAS DataBase [chemicalbook.com]
- 3. Preparation method of bromhexine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2-Amino-3,5-dibromobenzenemethanamine CAS#: 86379-71-7 [m.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. 18683-91-5 | rel-(1r,4r)-4-((2-Amino-3,5-dibromobenzyl)amino)cyclohexan-1-ol - AiFChem [aifchem.com]
